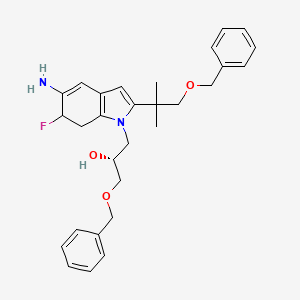

(2R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-6,7-dihydro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol

Description

This compound is a chiral indole derivative characterized by:

- Two benzyloxy groups at positions 1-(2-methylpropan-2-yl) and 3-propan-2-ol, enhancing lipophilicity and influencing receptor interactions.

- An (2R)-stereocenter, critical for enantioselective binding to biological targets.

- A 5-amino substituent on the indole ring, enabling hydrogen bonding and electrostatic interactions.

Properties

IUPAC Name |

(2R)-1-[5-amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)-6,7-dihydroindol-1-yl]-3-phenylmethoxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35FN2O3/c1-29(2,20-35-18-22-11-7-4-8-12-22)28-14-23-13-26(31)25(30)15-27(23)32(28)16-24(33)19-34-17-21-9-5-3-6-10-21/h3-14,24-25,33H,15-20,31H2,1-2H3/t24-,25?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDXAOQNZPHIIQ-IKOFQBKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC1=CC=CC=C1)C2=CC3=C(N2CC(COCC4=CC=CC=C4)O)CC(C(=C3)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COCC1=CC=CC=C1)C2=CC3=C(N2C[C@H](COCC4=CC=CC=C4)O)CC(C(=C3)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R)-1-(5-amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-6,7-dihydro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol (CAS No. 1294504-67-8) is a complex organic molecule characterized by its unique structure that includes a fluorinated indole moiety, benzyloxy groups, and an amino functional group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C29H33FN2O3 |

| Molecular Weight | 476.582 g/mol |

| CAS Number | 1294504-67-8 |

| PubChem CID | 54575777 |

Antiproliferative Effects

Recent studies have reported the antiproliferative activity of this compound against various cancer cell lines. The mechanism of action appears to be related to its ability to inhibit cell growth and induce apoptosis in malignant cells.

- Cell Lines Tested :

- HCT116 (colon cancer)

- MDA-MB-231 (breast cancer)

The compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity. For instance, one study found that compounds similar in structure exhibited IC50 values ranging from 25 nM to 350 nM against these cell lines, suggesting that modifications to the indole structure can enhance biological potency .

The mechanism by which (2R)-1-{5-amino-2-[1-(benzyloxy)-2-methylpropan-2-yl]-6-fluoro-6,7-dihydro-1H-indol-1-yl}-3-(benzyloxy)propan-2-ol exerts its effects may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell cycle regulation and apoptosis pathways.

- Interaction with Receptors : The indole structure may allow for interaction with specific receptors or proteins that regulate cellular proliferation and survival.

Study 1: Synthesis and Evaluation

A recent synthesis study focused on a library of indole derivatives, including the target compound. The authors reported that specific structural features, such as the presence of fluorine and benzyloxy groups, significantly enhanced the antiproliferative activity against HCT116 cells. The most potent derivative showed an IC50 value of approximately 31.6 nM .

Study 2: Comparative Analysis

Another comparative analysis examined the biological activity of various fluorinated indole derivatives. The study concluded that the introduction of benzyloxy groups improved solubility and bioavailability, leading to enhanced cellular uptake and increased antiproliferative effects compared to non-substituted analogs .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is with a molecular weight of 476.58 g/mol. Its unique structure features multiple functional groups, including amino and benzyloxy moieties, which contribute to its biological activity.

Pharmaceutical Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to (2R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-6,7-dihydro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol exhibit potential as anticancer agents. Research focusing on indole derivatives has shown that they can influence cell signaling pathways involved in cancer progression, particularly through modulation of the estrogen receptor pathway .

-

Neuroprotective Effects :

- The indole structure is known for its neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound could be explored for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Antiviral Properties :

Research Findings and Case Studies

Synthesis and Derivatives

The synthesis of this compound can be achieved through standard organic synthesis techniques involving the coupling of various precursors. The ability to modify the benzyloxy groups may lead to the development of new derivatives with enhanced biological activity or selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds from :

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3): Core structure: 5-fluoroindole-2-carboxamide. Substituents: Benzophenone at the carboxamide position. Synthesis: Reflux with sodium ethoxide and DMSO (190°C, 6 h), yielding a yellow solid (37.5% yield). Key data: Melting point 249–250°C; IR peak at 1666.50 cm⁻¹ (amide C=O stretch) .

5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (Compound 4) :

- Differentiation : Methylbenzoyl group at the phenyl ring.

- Synthesis : DMF solvent, 150°C, 20 h (10% yield).

- Key data : Melting point 233–234°C; MS [M+H]+ 373.13468 .

N-[2-Benzoyl-4-chlorophenyl]-5-fluoro-1H-indole-2-carboxamide (Compound 5) :

- Differentiation : Chlorine substituent on the benzoylphenyl group.

- Synthesis : Extended reflux (50 h) in DMSO .

Comparison with Target Compound:

| Feature | Target Compound | Compound 3 | Compound 4 |

|---|---|---|---|

| Core Structure | 6-Fluoro-6,7-dihydroindole | 5-Fluoroindole | 5-Fluoroindole |

| Key Substituents | Dual benzyloxy, amino | Benzophenone | Methylbenzoyl |

| Stereochemistry | (2R)-configured propan-2-ol | None | None |

| Synthetic Solvent | Not specified | DMSO | DMF |

| Yield | Not reported | 37.5% | 10% |

The target compound lacks the carboxamide linkage present in Compounds 3–5 but shares the fluoroindole motif. Its stereochemistry and dual benzyloxy groups distinguish it from simpler analogues .

Bioactivity and Target Interactions

- : Compounds with similar structures (e.g., fluoroindoles) cluster into bioactivity groups based on hierarchical clustering. For example, carboxamide derivatives in likely target kinases or GPCRs due to their amide and aromatic pharmacophores .

- : Structural similarity networks using Murcko scaffolds and Tanimoto coefficients (≥0.5) group compounds with shared chemotypes. The target compound’s indole core and benzyloxy motifs may align with clusters showing affinity for enzymes like cytochrome P450 or phosphodiesterases .

Analytical and Computational Comparisons

- Mass Spectrometry: Molecular networking () uses cosine scores (1–0) to compare MS/MS fragmentation. The target compound’s benzyloxy groups would produce distinct fragmentation patterns vs.

- Chemical Similarity Metrics: Tanimoto Index: Morgan fingerprints () quantify structural overlap. The target compound’s unique stereochemistry and substituents may reduce similarity (<0.4) with non-chiral indoles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-6,7-dihydro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol?

- Methodology :

- Step 1 : Start with functionalized indole precursors (e.g., 5-amino-6-fluoro-6,7-dihydro-1H-indole) and introduce substituents via alkylation or benzyloxy protection. Benzyl ether groups are typically introduced using benzyl bromide under basic conditions (e.g., NaH or K₂CO₃) .

- Step 2 : Stereoselective synthesis of the (2R)-configuration requires chiral auxiliaries or catalysts. For example, asymmetric epoxidation or resolution via chiral HPLC can isolate the desired enantiomer .

- Yield Optimization : Typical yields range from 60–70% for multi-step syntheses, with impurities monitored via HPLC (C18 columns, acetonitrile/water gradients) .

Q. What analytical techniques are critical for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.34–7.19 ppm for benzyl aromatic protons, 5.28 ppm for fluorinated protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H]⁺ for C₃₁H₃₆FN₂O₃: 527.2712) .

- Chiral Purity : Polarimetry or chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) to verify enantiomeric excess ≥98% .

Q. What safety protocols are essential during handling?

- Critical Measures :

- Ventilation : Use fume hoods to limit inhalation of vapors; ensure eyewash stations and safety showers are accessible .

- PPE : Nitrile gloves, chemical goggles, and lab coats. Respiratory protection (N95 masks) is advised if dust/aerosols form .

- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of benzyl ethers .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during synthesis?

- Strategies :

- Chiral Catalysis : Use Sharpless asymmetric epoxidation or Jacobsen kinetic resolution for indole intermediates .

- Dynamic Resolution : Employ enzymes (e.g., lipases) for kinetic resolution of racemic mixtures in protic solvents .

- Data Contradictions : Discrepancies in enantiomeric ratios (e.g., 85% vs. 98% ee) may arise from solvent polarity or catalyst loading variations. Validate with circular dichroism (CD) spectroscopy .

Q. How do impurities impact pharmacological activity, and how are they quantified?

- Impurity Profiling :

- Common Impurities :

| Impurity ID | Structure | Source |

|---|---|---|

| Imp-A | Debenzylated intermediate | Hydrolysis during storage |

| Imp-B | Racemic byproduct | Incomplete chiral resolution |

- Analytical Workflow :

- HPLC-MS : Use gradient elution (0.1% TFA in H₂O/MeCN) to separate impurities. Limit: ≤0.5% total impurities per ICH guidelines .

- Bioactivity Testing : Compare IC₅₀ values of purified vs. impure batches in receptor-binding assays (e.g., β-adrenoceptor affinity) .

Q. What strategies resolve contradictions in pharmacological data across studies?

- Case Example :

- Issue : Discrepancies in β-adrenoceptor binding affinity (e.g., 10 nM vs. 50 nM Ki).

- Root Cause : Variations in cell-line models (CHO vs. HEK293) or assay buffers (Mg²⁺ concentration) .

- Resolution : Standardize protocols using WHO-recommended radioligand binding assays (³H-CGP 12177) and report ΔΔG values for binding energetics .

Methodological Challenges and Solutions

Q. How to mitigate fluorinated indole instability during synthesis?

- Instability Factors :

- Hydrolytic Degradation : The 6-fluoro group in the indole core is prone to hydrolysis under acidic conditions.

- Solutions :

- Protection : Use tert-butyldimethylsilyl (TBS) groups for transient protection of reactive sites .

- Low-Temperature Reactions : Conduct alkylation steps at –20°C to minimize side reactions .

Q. What computational tools predict metabolic pathways for this compound?

- In Silico Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.